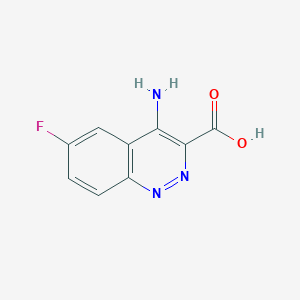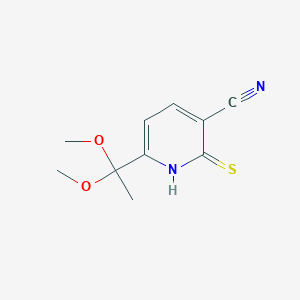
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol
概要
説明
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol is a chiral cyclohexanol derivative. This compound is notable for its complex stereochemistry, which includes three chiral centers, making it an interesting subject for stereochemical studies. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol involves a Grignard reaction. This process typically starts with the preparation of a Grignard reagent from an appropriate halide and magnesium in anhydrous ether. The Grignard reagent is then reacted with a suitable ketone to form the desired alcohol.
-
Catalytic Hydrogenation: : Another method involves the catalytic hydrogenation of a precursor compound. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas to reduce a double bond in the precursor, yielding the cyclohexanol derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Grignard reactions or catalytic hydrogenations. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can convert the compound into various alcohols or hydrocarbons. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents include alkyl halides and nucleophiles like hydroxide ions (OH⁻).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields different alcohols or hydrocarbons.
Substitution: Results in various substituted cyclohexanol derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable for studying enantioselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of stereochemistry in biological activity.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its unique structure may interact with biological targets in ways that could lead to new treatments for various conditions.
Industry
Industrially, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its chiral nature makes it a valuable component in the synthesis of enantiomerically pure products.
作用機序
The mechanism of action of (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanone: A ketone derivative with similar stereochemistry.
(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexane: A hydrocarbon with a similar structure but lacking the hydroxyl group.
Uniqueness
What sets (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol apart is its hydroxyl group, which imparts unique chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and interact with biological targets in specific ways that its analogs cannot.
特性
IUPAC Name |
(1R,2S,4R)-2-(2-phenylpropan-2-yl)-4-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O/c1-13(2)14-10-11-17(19)16(12-14)18(3,4)15-8-6-5-7-9-15/h5-9,13-14,16-17,19H,10-12H2,1-4H3/t14-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHNUUVRRFRSFM-DJIMGWMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(C1)C(C)(C)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]([C@@H](C1)C(C)(C)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448932 | |
| Record name | (1R,2S,4R)-2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167752-95-6 | |
| Record name | (1R,2S,4R)-2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)

![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)

![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)



